4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol
Description
This compound features an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a 4-isopropylanilino group at position 3, and a phenolic hydroxyl group at position 2 of the fused benzene ring. Its molecular formula is C₂₂H₁₉ClN₃O₂ (calculated based on structural analysis), with a molar mass of 392.86 g/mol. The phenol and isopropylanilino groups suggest enhanced hydrogen-bonding capacity and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
Molecular Formula |
C22H20ClN3O |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H20ClN3O/c1-14(2)15-3-8-18(9-4-15)24-22-21(16-5-10-19(27)11-6-16)25-20-12-7-17(23)13-26(20)22/h3-14,24,27H,1-2H3 |
InChI Key |
LFDQVPFCDLJFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step reactions starting from readily available chemicals. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of an aldehyde or ketone with an amine to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, increasing efficiency.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidation process, often catalyzed by transition metals.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next, all within the same reaction vessel.
Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogs from the provided evidence:
Pharmacological and ADME Profiles
- Target Compound: The phenol group likely improves aqueous solubility compared to non-polar analogs, while the isopropylanilino moiety may prolong half-life due to reduced cytochrome P450 metabolism. No direct ADME data is available, but similar imidazopyridines show moderate plasma protein binding (70-85%) .
- Acetamide Derivatives () : Compounds with acetamide side chains (e.g., Cpd 34, Cpd 42) exhibit higher molecular weights (>400 g/mol), which may limit oral bioavailability. The hydroxypropyl-propyl chain in ’s compound could enhance renal clearance .
- Methanol-Substituted Analogs (): These derivatives show intermediate solubility but are prone to rapid glucuronidation, as seen in preclinical studies of Cpd 34 .
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s Scheme 2, involving Suzuki-Miyaura coupling for aryl group introduction .
- Structure-Activity Relationship (SAR): Substitution at position 3 (e.g., isopropylanilino vs. methanol in ) critically modulates receptor binding. Phenolic hydroxyls (as in the target) improve solubility but may reduce CNS penetration compared to methyl/methanol analogs .
Biological Activity
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 320.81 g/mol
- CAS Number : [Not provided in the search results]
Structural Features
The compound features:
- A chloro-substituted imidazo[1,2-a]pyridine core.
- An isopropylanilino group that may influence its interaction with biological targets.
- A phenolic hydroxyl group which can participate in hydrogen bonding.
Anticancer Properties
Research has indicated that compounds similar to 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the imidazo[1,2-a]pyridine moiety is associated with enhanced antimicrobial activity against various bacterial strains .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications for treating autoimmune diseases .
Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol was shown to significantly reduce cell viability in a dose-dependent manner. The study reported IC values ranging from 5 to 15 µM across different cell lines .
Study 2: Antimicrobial Activity
A recent investigation evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting moderate antibacterial activity .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of DHODH |
Table 2: Case Study Results
Q & A
Q. What are the key structural features of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol, and how do they influence its reactivity?
The compound contains three critical moieties:
- Imidazo[1,2-a]pyridine core : A nitrogen-rich heterocycle known for π-π stacking interactions and bioactivity .
- Chlorine substituent at position 6: Enhances electron-withdrawing effects, influencing electrophilic substitution patterns .
- 4-Isopropylanilino group : A bulky substituent that may sterically hinder certain reactions while directing regioselectivity in nucleophilic attacks .
These features collectively affect solubility, stability, and interaction with biological targets.
Q. What synthetic routes are commonly used to prepare imidazo[1,2-a]pyridine derivatives like this compound?
A general approach involves:
- Condensation reactions : Reacting 2-aminoimidazoles with 1,3-diketones or aldehydes under acidic conditions to form the heterocyclic core .
- Vilsmeier-Haack formylation : For introducing aldehyde groups at position 3, as seen in analogous compounds (e.g., using DMF/POCl₃) .
- Buchwald-Hartwig coupling : To install the 4-isopropylanilino group via palladium-catalyzed C–N bond formation .
Key steps require inert atmospheres and precise temperature control to avoid side reactions.
Q. Table 1: Comparison of Synthetic Yields for Analogous Compounds
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine core | 65–78 | AcOH, 80°C, 12 h | |
| Vilsmeier-Haack formylation | 52 | DMF/POCl₃, 0–10°C, 8 h | |
| C–N coupling | 70–85 | Pd(OAc)₂, Xantphos, 110°C |
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Modern approaches integrate:
- Quantum chemical calculations : To predict transition states and identify rate-limiting steps (e.g., using Gaussian or ORCA software) .
- Machine learning : Training models on existing reaction databases to recommend optimal solvents, catalysts, and temperatures .
For example, reaction path searches for imidazo[1,2-a]pyridine derivatives have reduced optimization time by 40% compared to trial-and-error methods .
Q. How should researchers address contradictory data in bioactivity assays for this compound?
Contradictions may arise from:
- Solvent-dependent aggregation : Test solubility in DMSO vs. aqueous buffers using dynamic light scattering (DLS) to confirm colloidal stability .
- Off-target effects : Perform counter-screens against related receptors (e.g., benzodiazepine receptors) to rule out nonspecific binding .
- Batch variability : Characterize purity via HPLC-MS and quantify impurities (e.g., nitroso byproducts) using NMR .
Q. Table 2: Common Analytical Techniques for Contradiction Resolution
Q. What strategies improve the selectivity of this compound in kinase inhibition assays?
- Structure-activity relationship (SAR) studies : Modify the phenol group at position 4 to introduce hydrogen-bond donors (e.g., –NH₂) for enhanced ATP-binding pocket interactions .
- Covalent docking simulations : Use Schrödinger Suite to predict binding poses and identify residues (e.g., Lys123) for targeted covalent modification .
- Kinetic solubility assays : Prioritize derivatives with logD (pH 7.4) < 2.5 to minimize nonspecific membrane interactions .
Methodological Guidance
Q. How to design experiments for scaling up synthesis while maintaining yield?
- DoE (Design of Experiments) : Apply fractional factorial designs to test variables (e.g., catalyst loading, solvent ratio) with Minitab or JMP .
- Continuous flow chemistry : Reduces side reactions in exothermic steps (e.g., POCl₃ reactions) by ensuring rapid heat dissipation .
- In-line analytics : Use FTIR or ReactIR to monitor intermediates in real time .
Q. What protocols validate the stability of this compound under physiological conditions?
- Forced degradation studies : Expose to pH 1–9 buffers at 37°C for 24 h, then analyze degradation products via LC-QTOF .
- Plasma stability assays : Incubate with human plasma (5% CO₂, 37°C) for 1–6 h; quench with acetonitrile and centrifuge .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
